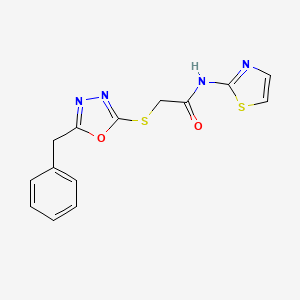

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂S₂, with a molecular weight of approximately 332.4 g/mol. Its structure includes:

- A benzyl group attached to the oxadiazole ring.

- A thioether linkage that enhances its reactivity.

- An acetamide moiety that is common in many bioactive compounds.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, including:

- Colon cancer (HCT-116)

- Breast cancer (MCF-7)

- Cervical cancer (HeLa)

In vitro studies using the MTT assay have indicated promising results for this compound's ability to inhibit cell proliferation, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets. Notably:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzyl-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |

| Thiazolamide Derivatives | Contains thiazole and amide groups | Anticancer |

| Benzothiazole Derivatives | Benzothiazole structure | Antitubercular |

This table illustrates how structural diversity within similar compounds can lead to varying biological activities .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Compound SD-6 : This compound has shown efficacy in ameliorating cognitive deficits in animal models of Alzheimer's disease through dual inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) .

- Thiazole Derivatives : Various thiazole-bearing molecules have been synthesized and tested for their anticancer properties. For example, certain derivatives exhibited IC50 values less than those of standard drugs like doxorubicin against human glioblastoma cells .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand its interactions with biological targets.

- In vivo testing to evaluate efficacy and safety profiles.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat both bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications.

Case Studies:

- Antibacterial Activity : Compounds with oxadiazole and thiazole structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has shown activity against fungi such as Aspergillus niger, indicating its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines.

Key Findings:

- Colon Cancer (HCT-116) : In vitro studies using the MTT assay indicated promising results for this compound's ability to inhibit cell proliferation.

- Breast Cancer (MCF-7) : Similar compounds have shown significant cytotoxicity against breast cancer cells.

- Cervical Cancer (HeLa) : The compound exhibited notable effects against cervical cancer cell lines.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzyl-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |

| Thiazolamide Derivatives | Contains thiazole and amide groups | Anticancer |

| Benzothiazole Derivatives | Benzothiazole structure | Antitubercular |

Análisis De Reacciones Químicas

Thioether Linkage Formation

The thioether (–S–) bridge is introduced via nucleophilic substitution:

-

Step 1 : Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide using chloroacetyl chloride .

-

Step 2 : Reaction with 5-benzyl-1,3,4-oxadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in acetone) .

Key Data :

Functionalization of the Acetamide-Thiazole Moiety

The acetamide group participates in:

-

Hydrolysis : Under acidic/basic conditions, yielding thiazol-2-amine and acetic acid derivatives.

-

Nucleophilic Substitution : Replacement of the acetamide group with other nucleophiles (e.g., amines, thiols) .

Observed Stability :

-

The C–N bond in the acetamide group (1.457 Å) resists hydrolysis under mild conditions but cleaves under prolonged reflux with HCl .

Reactivity of the Benzyl Substituent

The benzyl group on the oxadiazole undergoes:

-

Electrophilic Aromatic Substitution : Nitration or halogenation at the para position .

-

Oxidation : Catalytic hydrogenation or ozonolysis to yield phenylacetic acid derivatives .

Example Reaction :

Benzyl oxadiazole+HNO3H2SO4NO2 substituted derivative

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from:

-

Hydrogen Bonding : The oxadiazole’s N atoms and acetamide’s carbonyl group interact with biological targets (e.g., enzymes, DNA) .

-

Thioether Flexibility : Enhances binding to hydrophobic pockets in proteins .

Key Structural Insights :

Comparative Reactivity Table

Mechanistic Insights

Propiedades

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c19-11(16-13-15-6-7-21-13)9-22-14-18-17-12(20-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUKHZXGFLJFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.